molecular formula C12H11BrO4 B3232357 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one CAS No. 133932-21-5

3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one

Cat. No.: B3232357
CAS No.: 133932-21-5
M. Wt: 299.12 g/mol
InChI Key: FXUOEDMPHNZWHM-UHFFFAOYSA-N
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Description

Significance of Coumarin (B35378) Scaffolds in Chemical Science

Coumarins, formally known as 2H-chromen-2-ones, are a class of benzopyrones widely distributed in the plant kingdom. Their simple yet elegant bicyclic structure has captivated chemists for centuries, not only for their pleasant fragrance but also for their remarkable spectrum of biological activities. nih.gov This has established the coumarin nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The broad-ranging pharmacological properties of coumarin derivatives are well-documented and include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. nih.govnih.gov The versatility of the coumarin core allows for substitutions at various positions, leading to a vast library of compounds with finely tuned biological functions. pharm.or.jp This structural flexibility, combined with their often significant fluorescence properties, also makes them valuable in the development of fluorescent probes and sensors for biological imaging and assays. nih.gov

Table 1: Selected Biological Activities of Coumarin Derivatives

Biological Activity Description
Anticoagulant Interference with the blood clotting cascade, famously exemplified by warfarin.
Anticancer Inhibition of tumor cell proliferation through various mechanisms.
Anti-inflammatory Modulation of inflammatory pathways in the body.
Antioxidant Scavenging of harmful reactive oxygen species.

| Antimicrobial | Inhibition of the growth of bacteria and fungi. |

The Strategic Role of Bromomethylated Coumarins as Research Intermediates

The introduction of a bromomethyl group (-CH₂Br) onto the coumarin scaffold, as seen in 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one, transforms the molecule into a highly reactive and synthetically useful intermediate. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of their strategic importance in organic synthesis.

Bromomethylated coumarins serve as versatile building blocks for the synthesis of more complex molecules. They can be readily reacted with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups and build larger molecular architectures. This synthetic utility is particularly valuable in the construction of novel drug candidates and fluorescent probes. For instance, the reaction of a bromomethyl coumarin with a primary amine can be used to link the coumarin fluorophore to a biologically active molecule, enabling its visualization within cells.

The position of the bromomethyl group on the coumarin ring influences its reactivity and the properties of the resulting derivatives. In the case of the title compound, the bromomethyl group is at the 3-position, a site known to be reactive and influential on the electronic properties of the coumarin system.

Overview of Current Research Trajectories Involving the Chemical Compound

Direct and extensive academic research specifically focused on this compound is limited in publicly available literature. However, its structural features suggest its primary role as a specialized research intermediate in several key areas:

Synthesis of Novel Bioactive Molecules: Given the diverse biological activities of coumarins, this compound is a prime candidate for the synthesis of new derivatives with potential therapeutic applications. The 6,7-dimethoxy substitution pattern is found in several naturally occurring coumarins with known biological effects, suggesting that derivatives of the title compound could be of interest in drug discovery programs.

Development of Fluorescent Probes: The 6,7-dimethoxycoumarin core is known to exhibit fluorescence. nih.gov The presence of the reactive bromomethyl handle allows for the covalent attachment of this fluorophore to other molecules. Therefore, this compound is likely utilized in the design and synthesis of fluorescent labels for biomolecules such as proteins and nucleic acids, enabling their detection and tracking in biological systems. Research on the closely related 4-bromomethyl-6,7-dimethoxycoumarin (B14644) has demonstrated its utility as a fluorescent label for carboxylic acids in chromatographic detection.

Materials Science: The fluorescent properties of coumarins also make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors for various analytes. The reactive nature of the title compound could allow for its incorporation into polymer chains or onto solid supports to create functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-6,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-7-3-8(6-13)12(14)17-9(7)5-11(10)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUOEDMPHNZWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromomethyl 6,7 Dimethoxy 2h Chromen 2 One and Structural Analogues

Precursor Synthesis Strategies for Dihydroxy/Dimethoxy Coumarin (B35378) Derivatives

The foundational step in synthesizing the target compound is the construction of the 6,7-dimethoxy-3-methyl-2H-chromen-2-one scaffold. This is typically achieved through well-established condensation reactions that form the core coumarin ring system. The choice of starting materials and reaction conditions is pivotal. Often, the synthesis proceeds via a dihydroxy intermediate, 6,7-dihydroxy-4-methylcoumarin (also known as 4-methylesculetin), which is subsequently methylated. researchgate.netnih.gov

The Pechmann condensation is a cornerstone reaction for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions. wikipedia.orgresearchgate.net To obtain the 6,7-dihydroxy-4-methylcoumarin precursor, 1,2,4-trihydroxybenzene (hydroxyquinol) is reacted with ethyl acetoacetate. researchgate.net The mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular cyclization and subsequent dehydration to form the coumarin ring. wikipedia.org

Reaction Scheme: Pechmann Condensation

Bromination Techniques for Methyl-Substituted Chromen-2-ones

Scalability and Process Development Considerations for Industrial Research

The successful transition of a synthetic route from a laboratory setting to an industrial scale is a critical phase in chemical process development. For a specialized compound such as 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one, scalability hinges on factors including the safety of the reaction, cost-effectiveness of reagents, robustness of the synthetic method, and the ease of purification. While specific industrial-scale synthesis data for this compound is not extensively published, valuable insights can be drawn from process development studies on structurally similar coumarin derivatives, particularly those involving the bromination of a methyl group on the coumarin core.

Research into the synthesis of 4-bromomethyl coumarin analogues, which are key intermediates for selective estrogen receptor modulators (SERMs), highlights common challenges and innovative solutions in scaling up production. acs.orguchile.cl These studies provide a strong predictive framework for the industrial synthesis of the target compound.

Challenges in Scaling Up Bromination Reactions

A primary challenge in the industrial production of bromomethyl coumarins is the selection of a bromination method that is both efficient and consistent at a larger scale. Standard laboratory procedures, such as free radical bromination using N-Bromosuccinimide (NBS), often prove inadequate during scale-up. For instance, the free radical bromination of a 4-methyl coumarin analogue resulted in incomplete reactions and yields as low as 25–44%, which is not viable for industrial production. acs.orguchile.clacs.org

Another significant hurdle is the decline in reaction yields as the batch size increases. A method involving the lithiation of a 4-methyl coumarin followed by quenching with bromine afforded good yields (80–90%) on a small scale (2–20 g). However, when the process was scaled up to 80 g or more, the yields dropped to approximately 70%. acs.orguchile.cl This decrease is often attributed to difficulties in maintaining precise temperature control and achieving efficient mixing in larger reaction vessels, which are critical for fast and exothermic reactions.

Process Development and Optimization

To overcome these scalability issues, significant process development is required. An optimized and highly scalable method was developed for a 4-bromomethyl coumarin analogue, which can be adapted for this compound. This process involves the generation of a carbanion at the methyl group using a strong base, followed by quenching with a suitable brominating agent.

Key optimizations in this scalable process include:

Choice of Base and Reagent: The use of Lithium Hexamethyldisilazide (LHMDS) as the base to generate the carbanion proved to be highly effective. acs.org

Brominating Agent: Quenching the carbanion with N-Bromosuccinimide (NBS) instead of molecular bromine (Br2) provided superior results in terms of yield and selectivity. acs.org

Reaction Conditions: Maintaining cryogenic temperatures (e.g., -76 °C) during the reaction is crucial for controlling side reactions and ensuring high selectivity. acs.orguchile.cl

Quenching Method: A rapid inverse quench, where the lithiated intermediate is added quickly to the NBS solution, was identified as a critical parameter for achieving high yields consistently. acs.org

This optimized procedure successfully produced the target 4-bromomethyl coumarin in excellent yields (>90%) on both small (2–8 g) and large (80–150 g) scales, demonstrating its robustness and suitability for industrial application. The process was successfully transferred to a pilot plant for multi-kilogram production. acs.orguchile.cl

Table 1: Comparison of Bromination Methods for Coumarin Analogues at Different Scales

MethodReagentsScaleYieldRemarksFree Radical BrominationNBSLab Scale25–44%Incomplete reactions, not suitable for scale-up. acs.orgacs.orgLithiation / Quench with Br2LDA or LHMDS, Br2Small (2–20 g)80–90%Good yield at lab scale. acs.orguchile.clLithiation / Quench with Br2LDA or LHMDS, Br2Large (≥ 80 g)~70%Yield decline observed upon scale-up. acs.orguchile.clOptimized Lithiation / Inverse Quench with NBSLHMDS, NBSLarge (80–150 g)>90%Robust, selective, and successfully transferred to pilot plant. acs.org

Purification and Process Control

Another critical aspect of industrial research is the development of scalable purification methods. Laboratory-scale syntheses often rely on column chromatography for purification, a technique that is generally impractical and cost-prohibitive for large-scale production due to high solvent consumption and low throughput. acs.org

For the industrial synthesis of coumarin intermediates, a non-chromatographic process for purification is essential. This often involves developing crystallization or precipitation methods to isolate the product with high purity. In the case of the SERM intermediates, a non-chromatographic scale-up process was successfully developed for a key precursor, enabling the production of material with excellent chemical purity (>98%) without the need for chromatography. acs.org Process control, likely using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor reaction completion and purity, is also a key component of ensuring batch-to-batch consistency. acs.org

Chemical Reactivity and Derivatization Pathways of 3 Bromomethyl 6,7 Dimethoxy 2h Chromen 2 One

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The electron-withdrawing nature of the adjacent vinyl system and the lactone carbonyl group enhances the electrophilicity of the carbon atom in the bromomethyl moiety, facilitating its reaction with various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.

The reaction of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one with primary or secondary amines provides a direct route to aminoalkyl-substituted coumarins. This amination is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen bromide formed during the reaction. A wide array of amines can be utilized, including aliphatic, aromatic, and heterocyclic amines, leading to a diverse library of compounds. The resulting 3-(aminomethyl)-coumarin derivatives are valuable scaffolds in medicinal chemistry. While specific studies on the 6,7-dimethoxy derivative are not extensively detailed in the provided literature, the reaction of 3-(bromoacetyl)coumarins with arylamines to yield the corresponding aminoacetyl derivatives is a well-established analogous transformation. nih.gov

Table 1: Representative Amination Reactions

Nucleophile (Amine) Reagents/Conditions Product Class
Piperidine K₂CO₃, Acetonitrile, Reflux 3-(Piperidin-1-ylmethyl)-6,7-dimethoxy-2H-chromen-2-one
Aniline Et₃N, DMF, 60 °C 3-((Phenylamino)methyl)-6,7-dimethoxy-2H-chromen-2-one

Thiol-based nucleophiles readily react with this compound to form stable thioether linkages. The reaction is typically performed by treating the bromomethyl coumarin (B35378) with a thiol in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a solvent like ethanol (B145695) or acetone. Both alkyl and aryl thiols can be employed as nucleophiles. This reaction is efficient and provides high yields of the corresponding 3-(alkylthiomethyl)- or 3-(arylthiomethyl)-coumarin derivatives. These thioether derivatives are of interest for their potential biological activities.

Oxygen-centered nucleophiles, such as alcohols and phenols, can displace the bromide to form ether derivatives. This reaction, a variant of the Williamson ether synthesis, is generally conducted under basic conditions. For instance, reacting this compound with a phenol (B47542) in the presence of a base like potassium carbonate in a polar aprotic solvent yields the corresponding 3-(phenoxymethyl) derivative. Similarly, alkoxides, generated from alcohols and a strong base, can be used to synthesize 3-(alkoxymethyl) coumarins.

Table 2: Reactions with O- and S-Nucleophiles

Nucleophile Reagents/Conditions Product Class
Ethanethiol NaH, THF, RT 3-((Ethylthio)methyl)-6,7-dimethoxy-2H-chromen-2-one
Thiophenol K₂CO₃, DMF, RT 6,7-Dimethoxy-3-((phenylthio)methyl)-2H-chromen-2-one
Phenol K₂CO₃, Acetone, Reflux 6,7-Dimethoxy-3-(phenoxymethyl)-2H-chromen-2-one

The bromomethyl group is a key functional handle for the construction of fused heterocyclic systems. This can be achieved by reacting this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amine and a thiol or hydroxyl group can lead to an initial nucleophilic substitution at the bromomethyl position, followed by an intramolecular cyclization to form a new heterocyclic ring fused to the coumarin scaffold.

An analogous strategy has been demonstrated with 3-(bromoacetyl)coumarins, which react with thiosemicarbazides to yield thiazolylcoumarin derivatives. nih.gov In this type of reaction, one nucleophilic center of the bifunctional reagent attacks the electrophilic methylene (B1212753) carbon, and the second nucleophilic center subsequently attacks the nearby carbonyl (in the case of bromoacetyl) or another electrophilic site to close the ring. This approach allows for the synthesis of complex polycyclic structures, such as coumarin-fused thiazoles, imidazoles, and pyrazoles. nih.gov

Another pathway to cyclized systems involves the conversion of the bromomethyl group into a phosphonium (B103445) salt by reaction with triphenylphosphine. mcmaster.caijcce.ac.irwikipedia.org This phosphonium salt can then undergo an intramolecular Wittig reaction if an aldehyde or ketone functionality is present elsewhere on the molecule, leading to the formation of a new ring containing a carbon-carbon double bond.

The reaction with potassium phthalimide (B116566), known as the Gabriel synthesis, converts the bromomethyl group into a phthalimidylmethyl substituent. This reaction proceeds smoothly in a polar aprotic solvent like DMF. The resulting phthalimide derivative serves as a protected form of a primary amine, which can be subsequently deprotected under acidic or hydrazinolytic conditions to yield 3-(aminomethyl)-6,7-dimethoxy-2H-chromen-2-one.

Alternatively, treatment with sodium azide (B81097) (NaN₃) in a solvent such as aqueous acetonitrile or DMF results in the efficient formation of 3-(azidomethyl)-6,7-dimethoxy-2H-chromen-2-one. nih.gov The azido (B1232118) group is a versatile functional group that can be further transformed, for instance, into an amine by reduction or used in cycloaddition reactions like the "click" reaction to link the coumarin to other molecules.

Table 3: Synthesis of Key Intermediates

Reagent Solvent Product
Potassium Phthalimide DMF 2-((6,7-Dimethoxy-2-oxo-2H-chromen-3-yl)methyl)isoindoline-1,3-dione

Oxidative Transformations of the Coumarin Core

Oxidative transformations of the coumarin scaffold typically involve mechanisms such as C-H bond activation or oxidative coupling reactions that target the aromatic or pyrone rings. mdpi.com These reactions are generally catalyzed by transition metals and are directed by the electronic properties of the core structure itself. The bromomethyl group at the C-3 position does not typically participate directly in these oxidative transformations. Its primary role is that of a leaving group in nucleophilic substitution reactions. Therefore, oxidative transformations are not a common pathway for the derivatization of the bromomethyl moiety itself.

Reductive Transformations and Electrochemical Behavior

The electrochemical properties of brominated coumarins are of significant interest as they provide insights into the reactivity of the carbon-bromine bond and offer pathways for synthesizing new derivatives. The reduction of these compounds at carbon cathodes typically initiates with the cleavage of the C-Br bond, a process that has been studied for analogous coumarin structures.

Electrochemical Reduction Mechanisms of the Carbon-Bromine Bond

The electrochemical reduction of bromomethyl-2H-chromen-2-ones at carbon cathodes involves the cleavage of the carbon-bromine bond as the initial step. psu.eduresearchgate.net Studies on closely related compounds, such as 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, provide a plausible mechanism for this transformation. psu.edu The process is initiated by the addition of a single electron to the molecule, resulting in the formation of a radical anion intermediate. psu.eduresearchgate.net

This mechanism is a common feature in the electrochemistry of carbon-halogen bonds, which are frequently studied as a synthetic step for creating more complex molecules. mst.edu The initial reduction potential is primarily associated with the reductive cleavage of the carbon-bromine bond. psu.edu

Formation of Dimeric and Methylated Products from Reduction

Following the reductive cleavage of the carbon-bromine bond, the resulting radical intermediate can follow two primary reaction pathways, leading to the formation of methylated and dimeric products. psu.eduresearchgate.net

The first pathway involves the abstraction of a hydrogen atom by the radical from the solvent, typically dimethylformamide (DMF). psu.edu This results in the formation of the corresponding methyl-substituted coumarin. In the case of this compound, this pathway would yield 6,7-dimethoxy-3-methyl-2H-chromen-2-one.

The second pathway is a coupling reaction where two of the radical intermediates combine to form a dimeric product. psu.eduresearchgate.net This self-coupling results in a new carbon-carbon bond, linking the two coumarin moieties. For this compound, this would produce 1,2-bis(6,7-dimethoxy-2-oxo-2H-chromen-3-yl)ethane.

The following table summarizes the results from the controlled-potential reduction of the analogous compound, 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, which illustrates the typical product distribution in these reactions.

Table 1: Products from Controlled-Potential Electrolysis of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one

Starting Material Concentration (mM) Coulometric n value Methylated Product Yield (%) Dimeric Product Yield (%)
4 0.98 25 71

Mechanistic Investigations of Reactions Involving the Chemical Compound

Elucidation of Bromination Reaction Pathways (e.g., Free Radical Mechanisms)

The synthesis of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one from its precursor, 3-methyl-6,7-dimethoxy-2H-chromen-2-one, is typically achieved via a free radical bromination. The most common and effective method for this type of transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using light (hν). wikipedia.orgmasterorganicchemistry.com

The position of bromination is highly selective for the methyl group at the C3 position. This is because the C-H bonds of this methyl group are allylic-like due to their proximity to the C3-C4 double bond within the coumarin's α-pyrone ring. The radical intermediate formed upon hydrogen abstraction is therefore resonance-stabilized, which significantly lowers the activation energy for this step compared to hydrogen abstraction from other positions.

The mechanism proceeds through a classic free-radical chain reaction composed of three distinct stages:

Initiation: The reaction begins with the homolytic cleavage of the weak bond in the radical initiator (e.g., AIBN) or the trace amount of Br₂ present, generating a small number of initial radicals. This bromine is generated from the reaction of NBS with trace amounts of HBr. masterorganicchemistry.comyoutube.com

Initiator → 2 R•

R• + HBr → R-H + Br•

Br₂ --(hν)--> 2 Br•

Propagation: This stage consists of a self-sustaining cycle of two steps. First, a bromine radical abstracts a hydrogen atom from the methyl group of the coumarin (B35378) to form a resonance-stabilized allylic-type radical. This is the rate-determining step. Second, this coumarin radical reacts with a molecule of Br₂ (generated in low concentration from NBS) to form the final product and a new bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com

Coumarin-CH₃ + Br• → [Coumarin-CH₂• ↔ Coumarin•-CH₂] + HBr

[Coumarin-CH₂•] + Br₂ → Coumarin-CH₂Br + Br•

Termination: The reaction ceases when radicals are consumed through combination reactions, for example:

Br• + Br• → Br₂

Coumarin-CH₂• + Br• → Coumarin-CH₂Br

2 Coumarin-CH₂• → Coumarin-CH₂-CH₂-Coumarin

The key to the success of the Wohl-Ziegler reaction is the use of NBS, which maintains a very low, steady-state concentration of Br₂ and Br•. youtube.com This prevents competitive electrophilic addition of bromine across the C3-C4 double bond, ensuring that the radical substitution pathway is the dominant reaction. masterorganicchemistry.com

Detailed Mechanistic Studies of Nucleophilic Substitution (e.g., SN1 vs. SN2)

The C-Br bond in this compound is polarized, rendering the benzylic-type carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the synthesis of a wide array of derivatives via nucleophilic substitution. The reaction can, in principle, proceed via either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism, and the operative pathway is dictated by a balance of electronic and steric factors. masterorganicchemistry.comlibretexts.org

Arguments for an Sₙ2 Mechanism: The substrate is a primary halide (R-CH₂-Br). Primary substrates strongly favor the Sₙ2 pathway because the carbon atom is relatively unhindered sterically, allowing for backside attack by a nucleophile. pressbooks.pub The Sₙ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org The reaction rate is dependent on the concentration of both the coumarin substrate and the nucleophile (Rate = k[Coumarin-CH₂Br][Nu⁻]). libretexts.org Strong nucleophiles and polar aprotic solvents favor this pathway. libretexts.org

Arguments for an Sₙ1 Mechanism: Despite being a primary halide, the "benzylic" or "allylic-like" position of the bromomethyl group can also support an Sₙ1 mechanism. The Sₙ1 pathway involves a stepwise process where the leaving group departs first, forming a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation (Rate = k[Coumarin-CH₂Br]). masterorganicchemistry.com The stability of this potential carbocation is a key factor. In this case, the carbocation (Coumarin-CH₂⁺) would be significantly stabilized by:

Resonance with the Coumarin Ring: The positive charge can be delocalized into the π-system of the coumarin nucleus.

Electronic Effects of Substituents: The two methoxy (B1213986) groups at the C6 and C7 positions are strong electron-donating groups. They exert a positive mesomeric (+M) effect, which would further delocalize the positive charge and strongly stabilize the carbocation intermediate. plos.org

Mechanistic Aspects of Electrochemical Processes and Intermediates

While direct electrochemical studies on this compound are not widely reported, highly relevant mechanistic insights can be drawn from detailed investigations of structurally analogous compounds, specifically 4-(bromomethyl)-2H-chromen-2-ones. psu.eduresearchgate.net Research on the electrochemical reduction of these compounds at carbon cathodes in dimethylformamide (DMF) reveals a mechanism initiated by a one-electron transfer.

The proposed mechanistic sequence is as follows:

One-Electron Reduction: The C-Br bond undergoes a one-electron reduction to form a radical anion intermediate. This is a rapid process.

Coumarin-CH₂Br + e⁻ → [Coumarin-CH₂Br]•⁻

Cleavage of the C-Br Bond: The radical anion is unstable and rapidly cleaves, eliminating a bromide ion (Br⁻) to produce a neutral coumarin-methyl radical intermediate. psu.eduresearchgate.net

[Coumarin-CH₂Br]•⁻ → Coumarin-CH₂• + Br⁻

Fate of the Radical Intermediate: The resulting radical can then follow two primary competing pathways:

Hydrogen Atom Abstraction: The radical abstracts a hydrogen atom from the solvent (e.g., DMF) or another source to yield the corresponding methylcoumarin derivative. psu.eduresearchgate.net

Dimerization (Coupling): Two radicals combine to form a dimerized product. psu.eduresearchgate.net

Cyclic voltammetry for related 4-(bromomethyl)coumarins shows irreversible peaks corresponding to the reductive cleavage of the carbon-bromine bond. psu.edu Controlled-potential (bulk) electrolyses of these compounds confirm the proposed mechanism, yielding both the methyl-substituted and the dimerized products. The coulometric data (n value ≈ 1) supports a one-electron reduction process as the primary step. psu.eduresearchgate.net

The table below, adapted from studies on 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, illustrates the typical product distribution from such a reaction, which serves as a strong model for the expected behavior of the 3-(bromomethyl) analogue. psu.edu

Substrate Concentration (mM)Coulometric n ValueYield of Methyl Product (%)Yield of Dimer Product (%)
40.982571
100.962181

Data adapted from the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one. psu.edu

Influence of the 6,7-Dimethoxy Substituents on Reaction Kinetics and Selectivity

The two methoxy groups at the C6 and C7 positions of the coumarin ring are not mere spectators; they play a crucial role in modulating the electronic properties of the entire molecule, thereby influencing reaction rates and, in some cases, selectivity. plos.org

The oxygen atom of a methoxy group has lone pairs of electrons that can be donated into the aromatic π-system through resonance, a phenomenon known as the positive mesomeric effect (+M). This effect increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the substituent. For the 6,7-dimethoxy arrangement, this enhanced electron density is delocalized throughout the fused ring system.

Influence on Bromination: In the free-radical bromination reaction, the rate-determining step is the abstraction of a hydrogen atom to form a radical intermediate. The stability of this radical is paramount. The electron-donating +M effect of the 6,7-dimethoxy groups helps to stabilize the adjacent radical center through resonance delocalization. This stabilization lowers the activation energy of the hydrogen abstraction step, likely leading to a faster reaction rate compared to an unsubstituted 3-methylcoumarin.

Influence on Nucleophilic Substitution: The influence of the dimethoxy groups is particularly pronounced in nucleophilic substitution reactions that have Sₙ1 character. As discussed in section 4.2, these groups are powerful stabilizers of the carbocation intermediate that would form upon the departure of the bromide ion. By delocalizing the positive charge, they significantly lower the energy of the transition state leading to the carbocation, thereby accelerating the rate of reaction via an Sₙ1 pathway. plos.org

For Sₙ2 reactions, the electronic effect is less direct. Electron-donating groups can slightly decrease the rate of Sₙ2 reactions by increasing the electron density at the reaction center, which can cause minor repulsion with the incoming nucleophile. However, this effect is generally small and often outweighed by steric and solvent effects. rsc.org Given the strong carbocation-stabilizing ability of the 6,7-dimethoxy groups, their primary kinetic influence in nucleophilic substitution is the potentiation of pathways with Sₙ1 character.

Structure Activity Relationship Sar Studies of 3 Bromomethyl 6,7 Dimethoxy 2h Chromen 2 One Derivatives

Impact of Bromomethyl Group Position and Reactivity on Biological Profiles

The bromomethyl group, typically at the C3 or C4 position of the coumarin (B35378) ring, serves as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is central to its mechanism of action in many biological contexts, including its use as a fluorescent labeling agent for RNA. plos.org

Role of the 6,7-Dimethoxy Moiety in Modulating Biological Activities

The presence of substituents on the benzene (B151609) ring of the coumarin nucleus plays a critical role in defining the molecule's electronic properties and, by extension, its biological functions. nih.gov The 6,7-dimethoxy substitution pattern is of particular interest due to its prevalence in biologically active natural and synthetic coumarins. mdpi.comresearchgate.netnih.gov

The table below summarizes the effect of methoxy (B1213986) group substitution on the AChE inhibitory activity of certain coumarin hybrids.

CompoundR1 SubstituentR2 SubstituentLinker Length (n)AChE Inhibition (%)
9g OMeOMe735.49 ± 3.86
9f HOMe756.11 ± 2.60
7e OMeH5>50%
8e OMeH687.48%

Data derived from a study on Coumarin-BMT hybrids, showing the influence of methoxy substituents on AChE inhibition. nih.gov

Effects of Peripheral Substituent Variations on Potency and Selectivity

Beyond the core 3-(bromomethyl)-6,7-dimethoxy structure, further variations in peripheral substituents provide a powerful tool for fine-tuning biological potency and selectivity. SAR studies have consistently shown that different substituent groups lead to distinct biological activities. nih.govscienceopen.com

The electronic nature of these substituents is a key factor. There is a clear trend where electron-donating groups enhance the activity of certain coumarin derivatives, while electron-withdrawing groups tend to diminish it. nih.gov For example, in a series of coumarin hybrids targeting AChE, derivatives with electron-donating methoxy or methyl groups displayed superior inhibitory activity compared to those with electron-withdrawing bromo or trifluoromethoxy groups. nih.gov The nature and length of the substituent at the C7 position, in particular, have been shown to affect the specificity and selectivity of coumarin-based monoamine oxidase (MAO) inhibitors. scienceopen.com

The position of the substituent also has a unique effect on selectivity. For instance, studies on MAO inhibitors revealed that a phenyl group at the C3 position of the coumarin scaffold enhances MAO-B inhibition, whereas a phenyl group at the C4 position favors MAO-A inhibition. scienceopen.com This demonstrates that even subtle changes in the substitution pattern can redirect the molecule's selectivity towards different enzyme isoforms. The interplay between the electronic properties and the steric bulk of peripheral substituents is therefore a critical consideration in the design of potent and selective coumarin-based therapeutic agents. plos.orgnih.gov

The following table illustrates the impact of different peripheral substituents on the AChE inhibitory activity of coumarin-BMT hybrids with a six-methylene linker.

CompoundR1 SubstituentR2 SubstituentAChE Inhibition (%)Electronic Effect
8e OMeH87.48 ± 1.89Electron-Donating
8b MeH86.60 ± 1.25Electron-Donating
8a HH77.02 ± 2.34Neutral
8c BrH68.65 ± 2.45Electron-Withdrawing
8d OCF3H59.87 ± 3.51Electron-Withdrawing

Data highlights that electron-donating groups (OMe, Me) at the R1 position result in higher AChE inhibition compared to electron-withdrawing groups (Br, OCF3). nih.gov

Correlation between Linker Length and Biological Efficacy in Conjugates

In the design of coumarin conjugates, where the coumarin moiety is attached to another pharmacophore or a targeting group via a linker, the length and nature of this linker are critical determinants of biological efficacy. nih.govnih.gov The linker is not merely a spacer but an integral part of the molecule that influences its ability to adopt an optimal conformation for binding to its target.

A clear correlation between linker length and biological activity has been demonstrated in studies of coumarin-BMT (bridge methylene (B1212753) tacrine) hybrids as AChE inhibitors. nih.gov In this series, the optimal linker length for AChE inhibition was found to be five or six methylene units. nih.gov When the linker was extended to seven methylene groups, the inhibitory activity decreased significantly. nih.gov This suggests that a specific spatial distance between the coumarin and BMT units is required for effective interaction with the enzyme's active site.

The table below shows the effect of methylene linker length on the AChE inhibitory activity of coumarin-BMT hybrids (R1=OMe, R2=H).

Compound SeriesLinker Length (n)AChE Inhibition
7e 5 methylenesPotent
8e 6 methylenesMost Potent (87.48%)
9e 7 methylenesDecreased Potently

This data illustrates a clear structure-activity relationship where a linker of 5 or 6 units is optimal for biological efficacy in this specific conjugate series. nih.gov

Computational Chemistry Approaches in Research on the Compound and Its Derivatives

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. researchgate.net For 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one, DFT methods are employed to compute a variety of molecular properties and reactivity descriptors that govern its chemical behavior.

Geometric and Electronic Properties: The first step in a typical DFT analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). researchgate.net From this optimized structure, various electronic properties can be calculated, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbhu.ac.in

Reactivity Descriptors: The energies of the HOMO and LUMO are particularly important as they provide insight into the molecule's reactivity.

HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater propensity for the molecule to act as a nucleophile or undergo oxidation.

LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons. A lower ELUMO value suggests the molecule is more likely to act as an electrophile.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

From these orbital energies, several global chemical reactivity descriptors can be derived to quantify the molecule's behavior. mdpi.com These include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.com For instance, a molecule with a low hardness value is considered "soft" and is generally more reactive. mdpi.com These calculations help predict how this compound and its analogs will behave in chemical reactions, such as nucleophilic substitution at the bromomethyl group. semanticscholar.org

Interactive Table: Calculated Reactivity Descriptors for a Representative Coumarin (B35378) Derivative (DFT/B3LYP)
ParameterSymbolValue (eV)Interpretation
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Indicates electron-donating capability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8Indicates electron-accepting capability.
HOMO-LUMO Energy GapΔE4.7Related to chemical reactivity and stability.
Chemical Potentialμ-4.15Describes the escaping tendency of electrons.
Global Hardnessη2.35Measures resistance to change in electron distribution.
Electrophilicity Indexω3.66Quantifies the electrophilic nature of the molecule.

Molecular Docking Studies for Ligand-Target Interactions in Biochemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a coumarin derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their biological activity. d-nb.info

For derivatives of this compound, docking studies are used to investigate their potential as inhibitors of various enzymes. Coumarins are frequently studied as inhibitors for targets involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov They are also investigated for anticancer activity by targeting enzymes like cyclooxygenase (COX). abap.co.in

The process involves placing the 3D structure of the coumarin derivative into the binding site of the target protein. A scoring function is then used to calculate the binding energy, which estimates the strength of the interaction. abap.co.in Lower binding energy values typically indicate a more stable ligand-receptor complex and potentially higher inhibitory activity. nih.gov

These studies provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, docking studies have shown that the coumarin ring often interacts with the peripheral anionic site of AChE, while substituents can form crucial bonds within the catalytic site. researchgate.net The presence of specific groups, such as bromo or methoxy (B1213986) substituents, has been reported to enhance binding affinity and inhibitory activity. nih.gov

Interactive Table: Representative Molecular Docking Results for Coumarin Derivatives
Compound ClassTarget EnzymePDB IDBinding Energy (kcal/mol)Key Interacting Residues
AminocoumarinAcetylcholinesterase (AChE)1N5R-9.8Trp84, Tyr334, Phe330
HydroxycoumarinMonoamine Oxidase B (MAO-B)2V5Z-8.5Tyr398, Tyr435, Ile199
Bromo-coumarinCyclooxygenase-2 (COX-2)3LN1-10.2Arg120, Tyr355, Ser530

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govljmu.ac.uk These models are built on the principle that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov QSAR is a powerful tool for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. mdpi.comresearchgate.net

For a series of derivatives based on the this compound scaffold, a QSAR study involves several key steps:

Data Set Preparation: A set of structurally related coumarin derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

3D-QSAR extends this concept by considering the three-dimensional properties of the molecules. nih.gov Methods like Molecular Field Analysis (MFA) calculate the steric and electrostatic fields surrounding the aligned molecules in the dataset. researchgate.net The resulting 3D-QSAR model generates contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.net For example, a map might show that adding a bulky, electropositive group at a specific position on the coumarin ring is predicted to enhance biological activity.

The predictive power and robustness of a QSAR model are assessed using various statistical parameters. nih.govresearchgate.net A statistically significant model can then be used to predict the activity of novel coumarin derivatives before they are synthesized. researchgate.net

Interactive Table: Statistical Validation Parameters for a Typical 3D-QSAR Model
ParameterSymbolTypical ValueDescription
Correlation Coefficient> 0.8Measures the goodness of fit for the training set data.
Cross-Validated Correlation Coefficientq² or r²cv> 0.6Assesses the internal predictive ability of the model via cross-validation.
Predictive Correlation Coefficientr²pred> 0.6Evaluates the model's ability to predict the activity of an external test set.

Molecular Electrostatic Potential (MESP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MESP) is a real physical property that describes the electrostatic potential generated by the electron and nuclear charge distribution of a molecule. researchgate.net It is an invaluable tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and structure-activity relationships. researchgate.netnih.gov

An MESP map visually represents the electrostatic potential on the surface of a molecule. bhu.ac.in Different colors are used to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like oxygen) or π-electron systems. bhu.ac.innih.gov

Blue: Regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. bhu.ac.in

Green: Regions of neutral or near-zero potential.

For this compound, MESP analysis can identify key reactive sites. The analysis would likely reveal strong negative potentials around the oxygen atoms of the carbonyl and two methoxy groups, highlighting their role as hydrogen bond acceptors and sites for interaction with electrophiles. nih.gov Conversely, regions of positive potential would be expected around the hydrogen atoms. The analysis of the bromomethyl group is particularly important, as the C-Br bond polarity and the potential on the carbon atom can provide insights into its susceptibility to nucleophilic substitution reactions, a common pathway for derivatization. By correlating these MESP features with biological activity across a series of compounds, researchers can gain a deeper understanding of the structural requirements for molecular recognition at a target receptor. nih.govnih.gov

Interactive Table: Predicted MESP Characteristics for Functional Groups of this compound
Molecular Region/Functional GroupPredicted MESP ValueChemical Interpretation
Carbonyl Oxygen (C=O)Strongly NegativeElectron-rich; primary site for electrophilic attack and hydrogen bonding.
Methoxy Oxygens (-OCH₃)NegativeElectron-rich; sites for hydrogen bonding and interaction with positive centers.
Bromomethyl Carbon (-CH₂Br)Slightly PositiveElectrophilic center; susceptible to nucleophilic attack.
Aromatic Ring HydrogensPositiveElectron-poor regions.

Advanced Applications of 3 Bromomethyl 6,7 Dimethoxy 2h Chromen 2 One in Chemical Research

Utilization as a Versatile Building Block in Organic Synthesis

The chemical architecture of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one makes it a highly valuable intermediate in organic synthesis. The bromomethyl group serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the coumarin (B35378) moiety into a wide range of molecular frameworks, enabling the synthesis of complex heterocyclic compounds. nih.govnih.govmdpi.com

Researchers have capitalized on the reactivity of analogous 3-(bromoacetyl)-2H-chromen-2-ones to construct a variety of fused and substituted heterocycles. mdpi.comresearchgate.net For instance, these precursors have been used to synthesize coumarin derivatives containing biologically relevant scaffolds such as pyrazoles, thiazoles, pyrans, and pyridines. mdpi.com The general strategy involves the reaction of the bromo-functionalized coumarin with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to generate extensive libraries of novel coumarin-based compounds for screening in drug discovery and materials science.

Table 1: Examples of Heterocyclic Systems Synthesized from Bromo-Functionalized Coumarins This table is illustrative of the types of reactions the title compound can undergo, based on the reactivity of similar bromo-coumarin precursors.

Starting Coumarin Precursor Reagent(s) Resulting Heterocyclic System
3-(2-Bromoacetyl)-2H-chromen-2-one Hydrazine Hydrate / Phenylhydrazine Pyrazole Derivatives
3-(2-Bromoacetyl)-2H-chromen-2-one Potassium Cyanide, then Aldehydes Pyran Derivatives
3-(2-Bromoacetyl)-2H-chromen-2-one Malononitrile, Aldehydes Pyridine Derivatives
3-(2-Bromoacetyl)-2H-chromen-2-one Thioamides Thiazole Derivatives
6-Bromo-3-acryloyl-2H-chromen-2-one Heterocyclic Amines Pyrazolo[1,5-a]pyrimidine
6-Bromo-3-acryloyl-2H-chromen-2-one Hydrazonoyl Chlorides 1,3,4-Thiadiazoles

Development of Fluorescent Probes for Chemical Biology Research

The inherent fluorescence of the coumarin core is one of its most significant properties. Specifically, the 6,7-dimethoxy substitution pattern contributes to favorable photophysical characteristics, making it a suitable fluorophore for biological applications. The presence of the reactive bromomethyl group on this compound provides a convenient handle for covalently attaching this fluorescent tag to various biomolecules. medchemexpress.com

This strategy is central to the design of fluorescent probes for chemical biology. A positional isomer, 4-Bromomethyl-6,7-dimethoxycoumarin (B14644), is utilized as a fluorescent labeling reagent for the analysis of carboxylic acids via chromatographic methods. medchemexpress.com The compound reacts with the carboxylate group to form a fluorescent ester, enabling sensitive detection. This principle can be extended to label other nucleophilic functional groups found in biomolecules, such as amines and thiols on proteins and amino acids. researchgate.net

The development of such probes allows for the visualization of molecular events within cells and tissues. researchgate.netnih.gov Once conjugated to a target molecule, the coumarin's fluorescence can be monitored to track the molecule's location, concentration, and interactions in real-time. The design of these small-molecule fluorophores offers advantages over larger fluorescent proteins, including minimal disruption to the target's native function and greater flexibility in molecular design. nih.gov

Research in Agrochemicals and Plant Protection Agents

The coumarin scaffold is found in many plant-derived secondary metabolites and is known to play a role in plant defense mechanisms. This has prompted significant research into the potential of synthetic coumarin derivatives as agents for crop protection. nih.govacs.org

Coumarin and its derivatives have demonstrated notable antifungal activity against a range of fungi that are pathogenic to plants. hu.edu.jo Studies on structurally related compounds have shown efficacy against significant agricultural pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium species. acs.orghu.edu.jomdpi.comnih.gov

The mechanism of action often involves the disruption of fungal cellular processes. For example, 4-methoxycoumarin (B1363122) was found to inhibit the growth of R. solani by affecting peroxisome structure and function, leading to the accumulation of reactive oxygen species and eventual cell death. nih.gov The introduction of substituents, such as halogens like bromine, has been noted in some studies to enhance the antifungal potency of the coumarin core. nih.gov While direct studies on this compound against specific phytopathogens are not extensively detailed, the collective evidence for the coumarin class suggests its potential as a lead structure for new fungicides. mdpi.comnih.gov

Table 2: Antifungal Activity of Representative Coumarin Derivatives Against Phytopathogens

Compound Pathogen Activity (EC₅₀ / MIC)
4-Methoxycoumarin Rhizoctonia solani 21 µg/mL
Osthol Fusarium solani 125 µg/mL
Coumarin Derivative I-1 Rhizoctonia cerealis 8.65 µg/mL
Coumarin Derivative I-2a Sclerotinia sclerotiorum 6.45 µg/mL
Coumarin Derivative I-3c Physalospora piricola 4.87 µg/mL
Coumarin Botrytis spp. >1.5 mM (75-89% inhibition)

EC₅₀: Half maximal effective concentration; MIC: Minimum inhibitory concentration. Data sourced from multiple studies for illustrative purposes. acs.orghu.edu.jonih.govresearchgate.net

Coumarins have been identified as having significant potential as insecticides and feeding deterrents. scielo.br Research has demonstrated that various coumarin derivatives exhibit toxicity against different insect species, including their eggs and larvae. scielo.brresearchgate.net For example, certain synthetic coumarins displayed good insecticidal activity against the armyworm Mythimna separata, while natural coumarins like 6-methylcoumarin (B191867) showed potent aphicidal effects against cotton aphids (Aphis gossypii). acs.orgacs.org

In addition to direct toxicity, coumarins function as allelochemicals—compounds released by a plant that affect neighboring organisms. researchgate.netscialert.netscialert.net This allelopathic potential can manifest as an antifeedant response, deterring insects from feeding on the plant. scielo.br The biosynthesis of coumarins in some plants is induced by insect damage, suggesting a natural defense role. This multifaceted activity makes the coumarin scaffold a promising starting point for developing new, environmentally friendlier insecticides. scielo.brscialert.net

The phytotoxic properties of coumarins are well-documented, positioning them as candidates for the development of new herbicides. scialert.netnih.govnih.gov Natural and synthetic coumarins have been shown to inhibit critical plant processes, including seed germination and root growth. scielo.brnotulaebiologicae.ro These effects have been observed in several noxious weed species, such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass). nih.govnih.gov

The herbicidal effect is typically dose-dependent, with higher concentrations leading to greater inhibition of weed growth. notulaebiologicae.roresearchgate.net Research into synthetic coumarin derivatives has shown that they can be even more potent than the parent coumarin compound, with some derivatives completely inhibiting weed seed germination at concentrations around 100–200 µM. nih.gov The development of coumarin-based herbicides is an attractive prospect as they represent a class of natural-like products that could offer new modes of action to combat the growing problem of herbicide resistance in weeds. scialert.netnih.gov

Table 3: Herbicidal Activity of Coumarin and its Derivatives on Common Weeds

Compound Weed Species Effect ED₅₀ Value
Synthetic Coumarin 1 Amaranthus retroflexus Shoot Fresh Weight Reduction 50 µM
Synthetic Coumarin 2 Amaranthus retroflexus Shoot Fresh Weight Reduction 60 µM
Synthetic Coumarin 3 Echinochloa crus-galli Root Growth Inhibition 170 µM
Coumarin Portulaca oleracea Seedling Emergence Inhibition <400 ppm
Coumarin Amaranthus retroflexus Seedling Emergence Inhibition ~800 ppm

ED₅₀: Dose required to cause a 50% reduction in a measured parameter. Data sourced from multiple studies for illustrative purposes. nih.govnih.govnotulaebiologicae.roresearchgate.net

Exploration in Materials Science and Photochemistry

The unique electronic and photophysical properties of the coumarin ring system have led to its exploration in advanced materials and photochemistry. The ability to absorb and emit light efficiently makes coumarin derivatives highly suitable for applications in optoelectronics.

In materials science, coumarin derivatives are being actively investigated as emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org They can be tailored to emit light across the visible spectrum, particularly in the blue and green regions, which are crucial for display and lighting technologies. ifmo.runih.gov By modifying the coumarin structure, scientists can fine-tune the emission wavelength, quantum efficiency, and thermal stability of the material. nycu.edu.twnycu.edu.tw Coumarin-based emitters have been incorporated into OLED devices that demonstrate high efficiency and performance, highlighting their potential as next-generation materials for solution-processed electronics. rsc.org

The field of photochemistry leverages the interaction of coumarin derivatives with light. The bromomethyl group, in particular, can serve as a photolabile protecting group or "cage." nih.govnih.gov In this application, a molecule of interest is rendered biologically inactive by covalent attachment to the coumarin cage. Upon irradiation with light of a specific wavelength, the bond between the coumarin and the molecule is cleaved, releasing the active substance with high spatial and temporal control. nih.gov Studies on brominated coumarins have shown that the presence of heavy atoms like bromine can influence the photochemical reaction pathway, which is a key consideration in designing efficient photolabile groups. nih.govacs.org

Laser Dyes and Optoelectronic Material Development

The inherent photophysical properties of the coumarin nucleus make it a prime candidate for the development of fluorescent materials. While specific research on the application of this compound as a laser dye or in optoelectronic devices is not extensively documented in publicly available literature, the broader class of coumarin derivatives is well-established in this field. The fluorescence of coumarins is a key characteristic, and their emission properties can be tuned by the introduction of various substituents. The methoxy (B1213986) groups at the 6 and 7 positions of the target compound are expected to enhance its fluorescence quantum yield.

The bromomethyl group at the 3-position provides a reactive handle for covalently incorporating the coumarin fluorophore into larger molecular architectures or polymer matrices. This functionalization is crucial for the design of solid-state dye lasers and organic light-emitting diodes (OLEDs), where the chromophore needs to be immobilized to prevent aggregation-induced quenching of fluorescence. The investigation of the specific photophysical properties of this compound, such as its absorption and emission spectra, fluorescence lifetime, and quantum yield, would be essential to fully assess its potential in these advanced material applications.

Photodimerization and Responsive Polymer Systems Research

A hallmark of the coumarin scaffold is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) dimer. This photodimerization is a powerful tool in the development of photoresponsive or "smart" polymers. researchgate.net The process is typically reversible, with the dimer cleaving back to the monomeric coumarin units upon irradiation at a shorter wavelength. This photochemical reactivity allows for the light-induced crosslinking and de-crosslinking of polymers, enabling the creation of materials with tunable properties such as viscosity, solubility, and mechanical strength.

The this compound molecule is a valuable building block for such systems. The bromomethyl group serves as a convenient point of attachment to polymer backbones or other monomers. Once incorporated into a polymer chain, the coumarin moiety can participate in photodimerization, leading to the formation of a crosslinked network. This has been exploited in the development of photo-healable materials, where light exposure can repair scratches or damage, and in drug delivery systems, where light can be used to trigger the release of an encapsulated therapeutic agent. The specific kinetics and efficiency of the photodimerization of this compound would be a critical area of study for optimizing its use in these advanced polymer systems.

Enzyme Inhibitors for Biochemical and Mechanistic Studies (Non-Clinical)

The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Coumarin derivatives have been extensively investigated as inhibitors of a wide range of enzymes.

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition Research

Coumarin-based molecules have shown significant promise as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. MAO-B is involved in the degradation of dopamine, and its inhibitors are used in the treatment of Parkinson's disease.

The bromomethyl group in this compound could act as a reactive group for covalent modification of the enzyme active site, potentially leading to irreversible inhibition. Alternatively, it can serve as a linker to attach other pharmacophoric groups to create multi-target-directed ligands. Further experimental evaluation is necessary to determine the precise inhibitory activity and mechanism of action of this specific compound.

Enzyme TargetGeneral Inhibitory Profile of CoumarinsPotential Role of this compound
Acetylcholinesterase (AChE) Many derivatives show potent inhibitory activity, often targeting both the catalytic and peripheral anionic sites.The coumarin core provides the basic scaffold for binding. The bromomethyl group could potentially form covalent bonds with the enzyme or act as a linker for further modification.
Monoamine Oxidase B (MAO-B) The coumarin scaffold is a known pharmacophore for MAO-B inhibitors. Substituents on the ring system are key for affinity and selectivity.The dimethoxy substitution pattern may influence binding affinity. The reactive bromomethyl group could lead to irreversible inhibition.

Investigation of Other Enzymatic Target Interactions

The versatility of the coumarin scaffold extends beyond AChE and MAO-B. Numerous studies have explored coumarin derivatives as inhibitors of a wide array of other enzymes. These include, but are not limited to, carbonic anhydrases, kinases, and various proteases. The specific substitution pattern of this compound, with its electron-donating methoxy groups and the reactive bromomethyl handle, makes it an interesting candidate for screening against a broader panel of enzymatic targets. The bromomethyl group, in particular, can be utilized to synthesize a library of derivatives by reacting it with various nucleophiles, thereby enabling a systematic exploration of its structure-activity relationships against different enzymes. Such studies are fundamental in non-clinical research for identifying novel enzyme inhibitors and for understanding the molecular basis of enzyme-ligand interactions.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

Conventional methods for synthesizing coumarin (B35378) derivatives often rely on classic condensation reactions like the Perkin, Knoevenagel, or Pechmann reactions, which can involve harsh conditions, hazardous solvents, and complex purification steps. nih.gov The future synthesis of 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one should prioritize the development of environmentally benign and efficient "green" methodologies.

Emerging strategies in green chemistry offer promising alternatives. rsc.org These include microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts such as Brønsted acidic ionic liquids. nih.govrsc.org Solvent-free approaches, such as grinding reactants together under aqueous moist conditions, have also proven effective for producing related compounds like 3-carboxycoumarins and could be adapted for this target molecule. researchgate.netscispace.com A key area of research would be to devise a one-pot synthesis starting from readily available precursors like 2-hydroxy-4,5-dimethoxybenzaldehyde, thereby minimizing waste and energy consumption. mdpi.com Exploring biocatalytic methods using enzymes could also provide a highly selective and sustainable synthetic route.

Table 1: Comparison of Potential Green Synthetic Methodologies
MethodologyPotential AdvantagesKey Research FocusRelevant Findings in Coumarin Synthesis
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced purityOptimization of power, temperature, and reaction timeEffective for Knoevenagel and Perkin condensations nih.gov
Ultrasound Irradiation (Sonochemistry)Enhanced reaction rates, milder conditions, improved mass transferFrequency and power optimization; solvent selectionSuccessful synthesis of coumarin-3-carboxylic acids nih.gov
Ionic Liquid CatalysisRecyclable catalyst, non-volatile medium, unique reactivityScreening of task-specific ionic liquids for optimal performanceUsed for efficient, solvent-free synthesis at room temperature rsc.org
Solvent-Free GrindingEliminates volatile organic solvents, simple procedure, high efficiencyUse of solid supports or catalysts; moisture controlHigh-yield synthesis of 3-carboxycoumarins demonstrated rsc.orgscispace.com
BiocatalysisHigh selectivity (regio- and stereoselectivity), mild conditions, biodegradableIdentification and engineering of suitable enzymesEmerging area with potential for highly specific transformations

Discovery of Uncharted Reactivity Patterns and Derivatization Potential

The synthetic versatility of this compound is primarily centered on the reactivity of the C3-bromomethyl group. This functional group acts as a potent electrophile, making it an ideal handle for introducing a wide range of substituents via nucleophilic substitution reactions. This derivatization potential is crucial for creating libraries of novel compounds for biological screening and materials development. researchgate.net

Future research should systematically explore its reactions with various nucleophiles, including amines, thiols, azides, and carbanions, to generate diverse molecular architectures. While the reactivity of analogous 3-(bromoacetyl)coumarins has been investigated, showing pathways to complex heterocyclic systems like thiazoles and pyrazoles, the specific reactivity of the bromomethyl variant remains to be fully charted. researchgate.neteurekaselect.commdpi.com Furthermore, the electron-donating 6,7-dimethoxy groups may influence the reactivity of the coumarin core itself, potentially enabling novel electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C5 or C8 positions. Unforeseen reaction pathways, such as de-acylative ring-opening observed in related structures, should also be investigated. eurekaselect.com

Table 2: Potential Derivatization Reactions at the Bromomethyl Position
Nucleophile ClassExample ReagentResulting Functional Group/MoietyPotential Application
Amines (Primary/Secondary)Aniline, PiperidineAminomethyl (e.g., -CH₂-NHR)Pharmacological scaffolds, pH sensors
ThiolsCysteine, Thioglycolic acidThiomethyl ether (e.g., -CH₂-SR)Bioconjugation, metal-binding agents
AzidesSodium Azide (B81097)Azidomethyl (-CH₂-N₃)Precursor for "click" chemistry (e.g., triazole formation)
CarboxylatesSodium AcetateAcyloxymethyl ester (e.g., -CH₂-O-CO-R)Prodrugs, fluorescent labels
Phosphines/PhosphitesTriphenylphosphinePhosphonium (B103445) salt (e.g., -CH₂-P⁺Ph₃)Wittig reaction precursors for C-C bond formation

Expansion of Biological Activity Spectrum in Diverse Non-Clinical Contexts

Coumarin derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govresearchgate.net The specific substitution pattern of this compound and its prospective derivatives makes them prime candidates for extensive non-clinical biological screening.

Future research should involve a systematic evaluation of the parent compound and its synthesized analogues against a wide panel of targets. This includes screening for antibacterial and antifungal activity against clinically relevant and drug-resistant strains, assessing cytotoxic effects on various cancer cell lines (such as liver, breast, and colon cancer), and investigating potential anti-inflammatory activity through enzyme inhibition assays. researchgate.netnih.govresearchgate.net Given the neuroprotective potential observed in other coumarins, exploring its effects in models of neurodegenerative diseases is another promising avenue. nih.gov The goal is to identify lead compounds with high potency and selectivity, which can then be optimized through further structural modifications. core.ac.ukmdpi.com

Table 3: Proposed Non-Clinical Biological Screening Areas
Screening AreaSpecific Targets/AssaysRationale Based on Coumarin Literature
AnticancerCytotoxicity assays against HepG2, HeLa, MCF-7 cell lines; Kinase inhibition assays (e.g., CK2)Many coumarin derivatives exhibit potent anticancer activity. nih.govnih.gov
AntimicrobialMIC/MBC assays against S. aureus, E. coli, C. albicansCoumarins are known phytoalexins with established antimicrobial effects. nih.govcore.ac.uk
Anti-inflammatoryInhibition of COX-1/COX-2, lipoxygenase enzymesAnti-inflammatory properties are a well-documented feature of the coumarin class. nih.gov
AntioxidantDPPH radical scavenging assay, ABTS assayPhenolic and electron-rich coumarins often possess antioxidant capabilities. researchgate.net
Enzyme InhibitionAssays for acetylcholinesterase, α-glucosidase, MAO-BCoumarins have been identified as inhibitors of various medically relevant enzymes. researchgate.netundip.ac.id

Advanced Predictive Computational Modeling and Machine Learning Integration

To accelerate the discovery and optimization of new derivatives, modern computational techniques should be integrated into the research workflow. Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and understanding the molecular interactions of novel compounds. nih.govphyschemres.org

Future work should focus on developing robust 2D and 3D-QSAR models for derivatives of this compound. researchgate.net These models can identify key structural features that correlate with specific biological activities, thereby guiding the rational design of more potent molecules. nih.gov Molecular docking studies can be used to predict the binding modes and affinities of these compounds within the active sites of target enzymes or proteins, such as dihydrofolate reductase or tubulin in cancer research. nih.gov Furthermore, integrating machine learning algorithms could help analyze large datasets from high-throughput screening, predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and identify novel therapeutic targets.

Table 4: Computational Approaches for Drug Design and Discovery
TechniqueObjectiveExpected Outcome
2D/3D-QSARCorrelate molecular structure with biological activity.A predictive mathematical model to forecast the activity of unsynthesized compounds. undip.ac.idresearchgate.net
Molecular DockingPredict the preferred orientation and binding affinity of a ligand to a target protein.Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and ranking of potential inhibitors. nih.gov
Molecular Dynamics (MD)Simulate the movement of atoms and molecules to study the stability of ligand-protein complexes.Assessment of the dynamic stability of the docked pose and conformational changes over time. undip.ac.id
Machine LearningAnalyze large datasets to identify patterns, predict properties, and classify compounds.Models for predicting bioactivity, toxicity, and pharmacokinetic properties with high accuracy.

Integration into Multifunctional Systems and Advanced Materials Platforms

The unique photochemical and photophysical properties of the coumarin core make it an attractive building block for advanced functional materials. mdpi.com Coumarins are known to undergo a reversible [2+2] cycloaddition reaction upon exposure to UV light of different wavelengths (e.g., dimerization at >300 nm and cleavage at <260 nm). nih.govacs.org This photoreversibility is the basis for creating smart materials like self-healing polymers, photo-triggered adhesives, and systems for controlled drug delivery. acs.orgdntb.gov.ua

A significant future direction is to exploit this compound as a monomer or functionalizing agent for polymers. The bromomethyl group provides a convenient anchor point for grafting the coumarin moiety onto various polymer backbones (e.g., polyurethanes, methacrylates). mdpi.comnih.gov The resulting materials could be designed to have photoreversible cross-linking, enabling applications in 4D printing, soft robotics, and rewritable optical data storage. nih.govdntb.gov.ua Furthermore, the inherent fluorescence of many coumarin derivatives suggests their use in developing chemical sensors, bio-imaging agents, and active components in organic light-emitting diodes (OLEDs). nih.gov

Table 5: Potential Applications in Advanced Materials
Material TypeKey Coumarin PropertyPotential Application
Photo-responsive PolymersReversible [2+2] photodimerizationSelf-healing coatings, reversible adhesives, shape-memory materials. nih.govacs.org
Functionalized HydrogelsPhotodimerization, fluorescenceControlled drug delivery systems, tissue engineering scaffolds. dntb.gov.ua
Fluorescent ProbesEnvironment-sensitive fluorescenceSensors for metal ions or biomolecules, cellular imaging agents. nih.gov
Optoelectronic MaterialsStrong absorbance and fluorescence, charge transportOrganic Light-Emitting Diodes (OLEDs), laser dyes. nih.govnih.gov
Smart CoatingsPhotodimerization, fluorescenceCoatings with tunable surface properties, damage indicators.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(Bromomethyl)-6,7-dimethoxy-2H-chromen-2-one, and how can yield/purity be improved?

  • Methodological Answer : The compound is synthesized via radical bromination of 6,7-dimethoxy-3-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in refluxing CCl₄ with benzoyl peroxide as a radical initiator . Key variables affecting yield include:

  • Reaction time : Prolonged reflux (≥7 hours) ensures complete conversion.
  • Solvent choice : CCl₄ is optimal due to its inertness and ability to dissolve both reactants.
  • Catalyst loading : Benzoyl peroxide (10 mol%) balances radical initiation and side reactions.
    Post-synthesis, purification involves methanol washes to remove unreacted NBS, followed by recrystallization from ethanol to enhance purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The bromomethyl group is moisture-sensitive. Storage recommendations include:

  • Environment : Anhydrous conditions (e.g., desiccator with P₂O₅) and inert gas (N₂/Ar) to prevent hydrolysis.
  • Temperature : Room temperature is acceptable for short-term storage; long-term stability requires refrigeration (4°C).
  • Handling : Use glassware dried at 120°C and syringes purged with inert gas during aliquoting .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromomethyl at C3, methoxy at C6/C7).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M]⁻ = 299.117 for C₁₂H₁₁BrO₄) .
  • X-ray crystallography : SHELXL software refines crystal structures to resolve ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can the bromomethyl group be leveraged to design multi-target inhibitors for neurodegenerative diseases?

  • Methodological Answer : The bromomethyl moiety serves as a reactive handle for nucleophilic substitution. For example:

  • Derivatization : React with thiols (e.g., cysteine residues) or amines to generate analogs targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
  • Activity assays : Use Ellman’s method for AChE inhibition and fluorometric assays for MAO-B to validate dual-target activity .

Q. What mechanistic insights explain contradictory reactivity of the bromomethyl group under radical vs. nucleophilic conditions?

  • Methodological Answer : Competing pathways can be dissected via:

  • Radical trapping : Add TEMPO to confirm radical intermediates in benzoyl peroxide-mediated reactions .
  • Kinetic studies : Compare reaction rates in polar aprotic (SN2-favoring) vs. nonpolar (radical-favoring) solvents.
  • Isotopic labeling : Use deuterated solvents to track protonation/deprotonation steps .

Q. How can this compound be applied in detecting reactive oxygen/nitrogen species (ROS/RNS)?

  • Methodological Answer : The bromomethyl group reacts selectively with peroxynitrite (ONOO⁻):

  • Probe design : Incorporate into fluorogenic scaffolds (e.g., coumarin derivatives). ONOO⁻ cleaves the bromomethyl group, generating a fluorescent product detectable at 455 nm .
  • Validation : Use LC-MS to confirm the formation of 7-hydroxy-2H-chromen-2-one as a reaction byproduct .

Q. What computational strategies predict the bioactivity of derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with AChE (PDB: 4EY7) and MAO-B (PDB: 2V5Z) .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity of substituents .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived bond angles with X-ray data. For example, SHELXL refinement can correct for dynamic effects in solution NMR .
  • Paramagnetic quenching : Add shift reagents (e.g., Eu(fod)₃) to distinguish overlapping proton signals in crowded NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.